5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound “5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a piperazine ring, a triazole ring, and a thiazole ring . The compound’s InChI key is PHLBKPHSAVXXEF-UHFFFAOYSA-N .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several rings and functional groups. The compound has a triclinic crystal structure with specific dimensions . The InChI representation provides a textual representation of the compound’s structure .Scientific Research Applications
Antimicrobial Activities
Compounds featuring the 1,2,4-triazole moiety, similar to the structure , have been synthesized and evaluated for their antimicrobial properties. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and related compounds have shown good to moderate activities against various microorganisms. This suggests that compounds with the 1,2,4-triazole backbone could be explored for potential antimicrobial applications (H. Bektaş et al., 2007).
Anti-inflammatory and Analgesic Properties
Derivatives of the thiazolo[3,2-b]-1,2,4-triazol-5-ol framework have been synthesized and assessed for their anti-inflammatory and analgesic activities. Some of these compounds demonstrated high and dose-dependent activities without causing significant gastric lesions, highlighting their potential as safer anti-inflammatory and analgesic agents (B. Tozkoparan et al., 2004).
Antidiabetic Drug Development
Research into triazolo-pyridazine-6-yl-substituted piperazines has uncovered their potential as anti-diabetic drugs. These compounds exhibit Dipeptidyl peptidase-4 (DPP-4) inhibition, a key mechanism in managing type 2 diabetes, along with insulinotropic activities, suggesting their utility in diabetes treatment and management (B. Bindu et al., 2019).
Antifungal Compound Development
A novel potential antifungal compound from the 1,2,4-triazole class demonstrated poor solubility in buffer solutions but better solubility in alcohols. This compound's solubility and partitioning behavior in biologically relevant solvents have been thoroughly investigated, providing a foundation for developing effective antifungal treatments (T. Volkova et al., 2020).
Anticancer Agent Synthesis
The synthesis and structure-activity relationship (SAR) of triazolopyrimidines as anticancer agents have been explored, with a unique mechanism of tubulin inhibition identified. These compounds were shown to promote tubulin polymerization in vitro and overcome resistance attributed to several multidrug resistance transporter proteins, underscoring their potential as novel anticancer agents (N. Zhang et al., 2007).
Future Directions
The compound and its derivatives could be the subject of future research, given their complex structure and the biological activity of similar compounds . Further studies could explore the compound’s synthesis, its physical and chemical properties, its biological activity, and its potential applications.
Mechanism of Action
Target of Action
It’s known that compounds with a piperazine moiety often interact with multiple receptors, modulating the pharmacokinetic properties of a drug substance .
Mode of Action
It’s known that piperazine derivatives can exhibit a broad spectrum of biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific receptors it binds to.
Biochemical Pathways
It’s known that piperazine derivatives can influence a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . The downstream effects would depend on the specific pathways and receptors involved.
Pharmacokinetics
In silico studies suggest that piperazine derivatives are likely to have good oral bioavailability . The impact on bioavailability would depend on various factors including the compound’s chemical structure, formulation, and the patient’s physiological condition.
Result of Action
It’s known that piperazine derivatives can exhibit a broad spectrum of biological activities . The specific effects would depend on the compound’s interaction with its targets and the resulting changes in cellular processes.
properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN5OS/c1-14-25-22-29(26-14)21(30)20(31-22)19(15-4-2-6-17(24)12-15)28-10-8-27(9-11-28)18-7-3-5-16(23)13-18/h2-7,12-13,19,30H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBASHAWUKBMZES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC(=CC=C5)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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